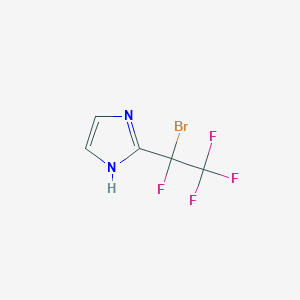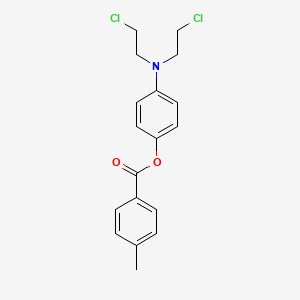
p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate is a chemical compound known for its complex structure and significant applications in various fields. It contains a total of 44 bonds, including multiple aromatic bonds, ester groups, and tertiary amine groups . The molecular formula of this compound is C18H19Cl2NO3, and it has a molecular weight of 368.25 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate typically involves the reaction of p-(Bis(2-chloroethyl)amino)phenol with p-methylbenzoic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques ensures that the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical studies to investigate cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate exerts its effects involves the interaction with molecular targets and pathways. The compound can cross-link DNA strands, preventing their separation and replication, which is crucial in its potential therapeutic applications . This mechanism is similar to other nitrogen mustard alkylating agents used in chemotherapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard derivative with similar therapeutic applications.
Sarcolysine: A structural analog of melphalan with antitumor properties.
Uniqueness
p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate is unique due to its specific ester linkage and aromatic structure, which confer distinct chemical properties and reactivity. Its combination of functional groups allows for diverse applications in research and industry, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
22953-51-1 |
|---|---|
Formule moléculaire |
C18H19Cl2NO2 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
[4-[bis(2-chloroethyl)amino]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C18H19Cl2NO2/c1-14-2-4-15(5-3-14)18(22)23-17-8-6-16(7-9-17)21(12-10-19)13-11-20/h2-9H,10-13H2,1H3 |
Clé InChI |
ZBGALQUZONQCFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


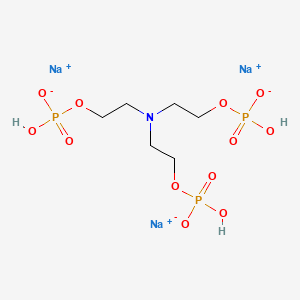
![4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid](/img/structure/B12820973.png)
![ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B12820984.png)
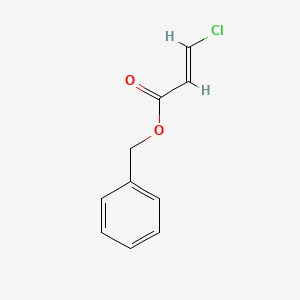

![4-Amino-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12821010.png)

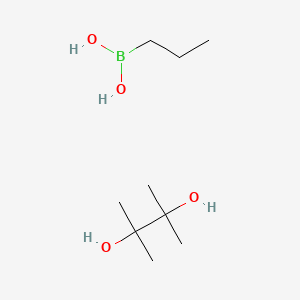

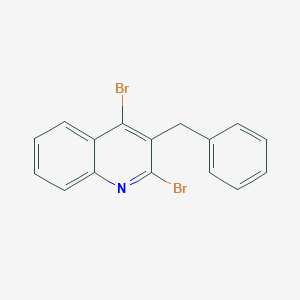

![2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B12821067.png)

